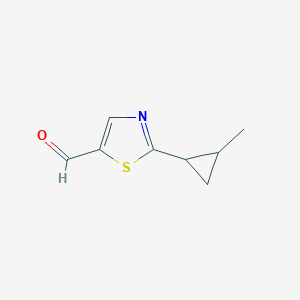
2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde
Übersicht
Beschreibung
2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde (2MCPC) is a heterocyclic compound with a five-membered ring containing four carbon atoms and one nitrogen atom. It has been extensively studied for its potential medicinal and pharmaceutical applications. 2MCPC has been found to display a wide range of biological activities such as anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to possess antibacterial, antifungal, and antiviral activities.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde has been studied extensively for its potential medicinal and pharmaceutical applications. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have antibacterial, antifungal, and antiviral activities. In addition, 2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde has been studied for its potential use as an analgesic, an anticonvulsant, and an anti-diabetic agent.
Wirkmechanismus
The exact mechanism of action of 2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde is not yet fully understood. However, it is believed that the compound exerts its biological activities by interacting with various cellular targets, such as enzymes, receptors, and transporters. In particular, it has been shown to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of many drugs and other compounds.
Biochemical and Physiological Effects
2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde has been found to have a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as an analgesic, an anticonvulsant, and an anti-diabetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde for laboratory experiments has a number of advantages. It is relatively inexpensive, easy to obtain, and easy to synthesize. In addition, it has a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, there are some potential limitations to the use of 2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde in laboratory experiments. For example, it has been found to be toxic to certain cell types, and its effects on humans are not yet fully understood.
Zukünftige Richtungen
The potential applications of 2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde are far-reaching, and there are a number of potential future directions for research. These include further investigation into its anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, further research into its potential use as an analgesic, an anticonvulsant, and an anti-diabetic agent is warranted. Other potential areas of research include the development of novel synthesis methods for 2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde, as well as the exploration of its mechanism of action. Finally, further studies into the safety and toxicity of 2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde are needed in order to fully understand its potential implications for human health.
Eigenschaften
IUPAC Name |
2-(2-methylcyclopropyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-5-2-7(5)8-9-3-6(4-10)11-8/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSACYAONIVUIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



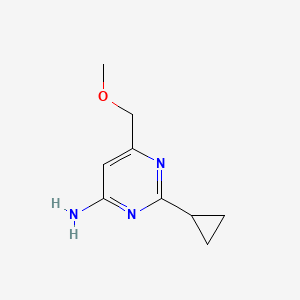
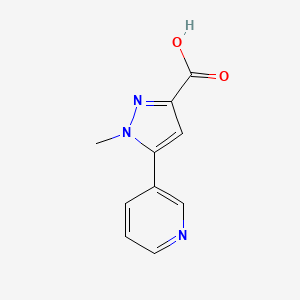
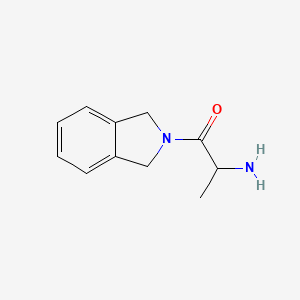
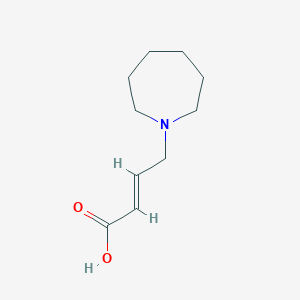
![3-Cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466667.png)
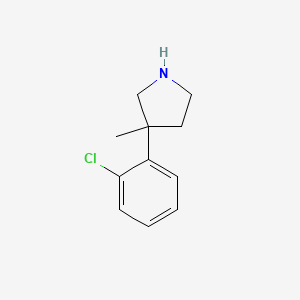
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B1466670.png)
![[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466671.png)

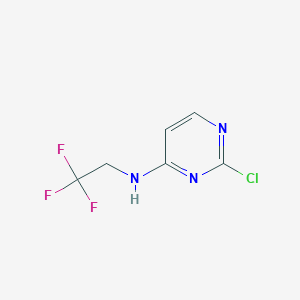
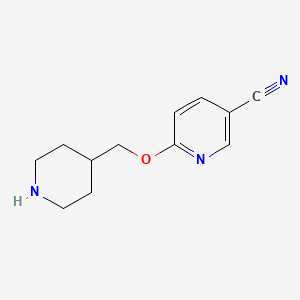
![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
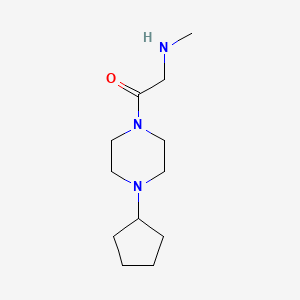
![2-[(2-Aminophenyl)(methyl)amino]acetic acid](/img/structure/B1466681.png)